1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene]
Overview
Description
1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene] is a complex organic compound characterized by the presence of multiple fluorine atoms. This compound is notable for its unique structure, which includes a tetrafluoroethane core linked to two trifluoromethylbenzene groups. The presence of fluorine atoms imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene] typically involves the following steps:
Starting Materials: The synthesis begins with 1,1,2,2-tetrafluoroethane and 3-(trifluoromethyl)benzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the coupling of the tetrafluoroethane core with the trifluoromethylbenzene groups.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods ensures the production of high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene] can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used to replace fluorine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene] involves its interaction with molecular targets through its fluorine atoms. These interactions can influence various pathways, including:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: The presence of fluorine atoms can alter the electronic properties of the compound, leading to changes in reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethane: A simpler compound with a similar core structure but without the trifluoromethylbenzene groups.
1,1,1,2-Tetrafluoroethane: An isomer with different fluorine atom arrangement, used as a refrigerant.
1,1,2,2-Tetrafluoroethanesulfonic acid: A related compound with a sulfonic acid group, used as an alternative to triflic acid.
Uniqueness
1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene] is unique due to its combination of a tetrafluoroethane core and trifluoromethylbenzene groups. This structure imparts distinct chemical properties, making it valuable for specific applications that require high stability and reactivity.
Properties
IUPAC Name |
1-[1,1,2,2-tetrafluoro-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F10/c17-13(18,9-3-1-5-11(7-9)15(21,22)23)14(19,20)10-4-2-6-12(8-10)16(24,25)26/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXKHINLRQLJNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(C2=CC(=CC=C2)C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378298 | |
Record name | 1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287172-67-2 | |
Record name | Benzene, 1,1′-(tetrafluoro-1,2-ethanediyl)bis[3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=287172-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.